molecular formula C17H14ClFN2OS B2415362 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851801-71-3

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2415362
CAS No.: 851801-71-3
M. Wt: 348.82
InChI Key: RYHRZSWZDZCCOE-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features both imidazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.

Medicine

Medically, this compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity is a key feature .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenyl)-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
  • [2-(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-chlorophenyl)methanone

Uniqueness

What sets 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole apart is its unique combination of functional groups. The presence of both chlorophenyl and fluorophenyl groups provides a distinct reactivity profile, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHRZSWZDZCCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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